

# Unveiling Anticancer Agent 72: A K<sup>+</sup> Channel Inhibitor Targeting Cancer Progression

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## Compound of Interest

Compound Name: Anticancer agent 72

Cat. No.: B12397534

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A Technical Guide for Researchers and Drug Development Professionals

Introduction:

**Anticancer agent 72**, identified as a [1][2][3]triazolo[4,5-d]pyrimidine derivative, has emerged as a potent inhibitor of K<sup>+</sup> channels, demonstrating significant potential in the landscape of oncology research. This technical guide provides a comprehensive overview of the core attributes of this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a detailed understanding of this promising anticancer agent.

## Core Mechanism of Action: K<sup>+</sup> Channel Inhibition and Apoptosis Induction

**Anticancer agent 72** exerts its primary anticancer effect through the inhibition of potassium (K<sup>+</sup>) channels. These channels are integral membrane proteins that play a crucial role in regulating cell proliferation, migration, and apoptosis.[4][5] In numerous cancer types, the expression and activity of specific K<sup>+</sup> channels are dysregulated, contributing to tumor growth and survival.

While the specific subtype of the K<sup>+</sup> channel targeted by **Anticancer agent 72** is a subject of ongoing investigation, its inhibitory action disrupts the normal physiological function of these

channels in cancer cells. This disruption is a key event that triggers a cascade of intracellular signals culminating in programmed cell death, or apoptosis. The induction of apoptosis is a hallmark of effective cancer therapies, as it leads to the selective elimination of malignant cells.

## Quantitative Data Summary

The antiproliferative activity of [1][2][3]triazolo[4,5-d]pyrimidine derivatives, the chemical class of **Anticancer agent 72**, has been evaluated against a panel of human cancer cell lines. The data presented below is for a representative and highly potent compound from this series, designated as compound 34 in a key study, which is structurally related to **Anticancer agent 72**.

Cell Line	Cancer Type	IC50 (nM)
MGC-803	Human Gastric Cancer	> 10,000
PC3	Human Prostate Cancer	26.25 ± 0.28
PC9	Human Lung Cancer	> 10,000
EC9706	Human Esophageal Cancer	> 10,000
SMMC-7721	Human Hepatocellular Carcinoma	> 10,000
Het-1A	Normal Human Esophageal Epithelial	> 10,000
L02	Normal Human Liver	> 10,000
GES-1	Normal Human Gastric Epithelial	> 10,000

Table 1: In vitro antiproliferative activity of a representative [1][2][3]triazolo[4,5-d]pyrimidine derivative (Compound 34) against various human cancer and normal cell lines.[1] Data is presented as the half-maximal inhibitory concentration (IC50).

The data clearly indicates the high potency and selectivity of this class of compounds for prostate cancer cells (PC3), with a nanomolar IC50 value.[1] The lack of significant activity

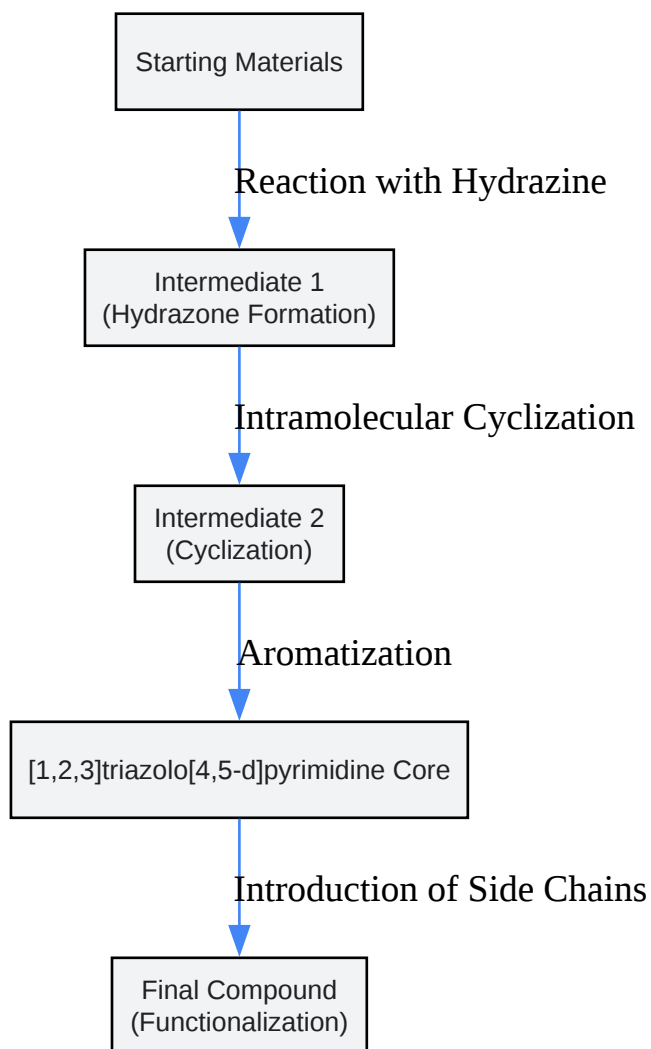
against other cancer cell lines and, importantly, against normal cell lines, suggests a favorable therapeutic window.<sup>[1]</sup>

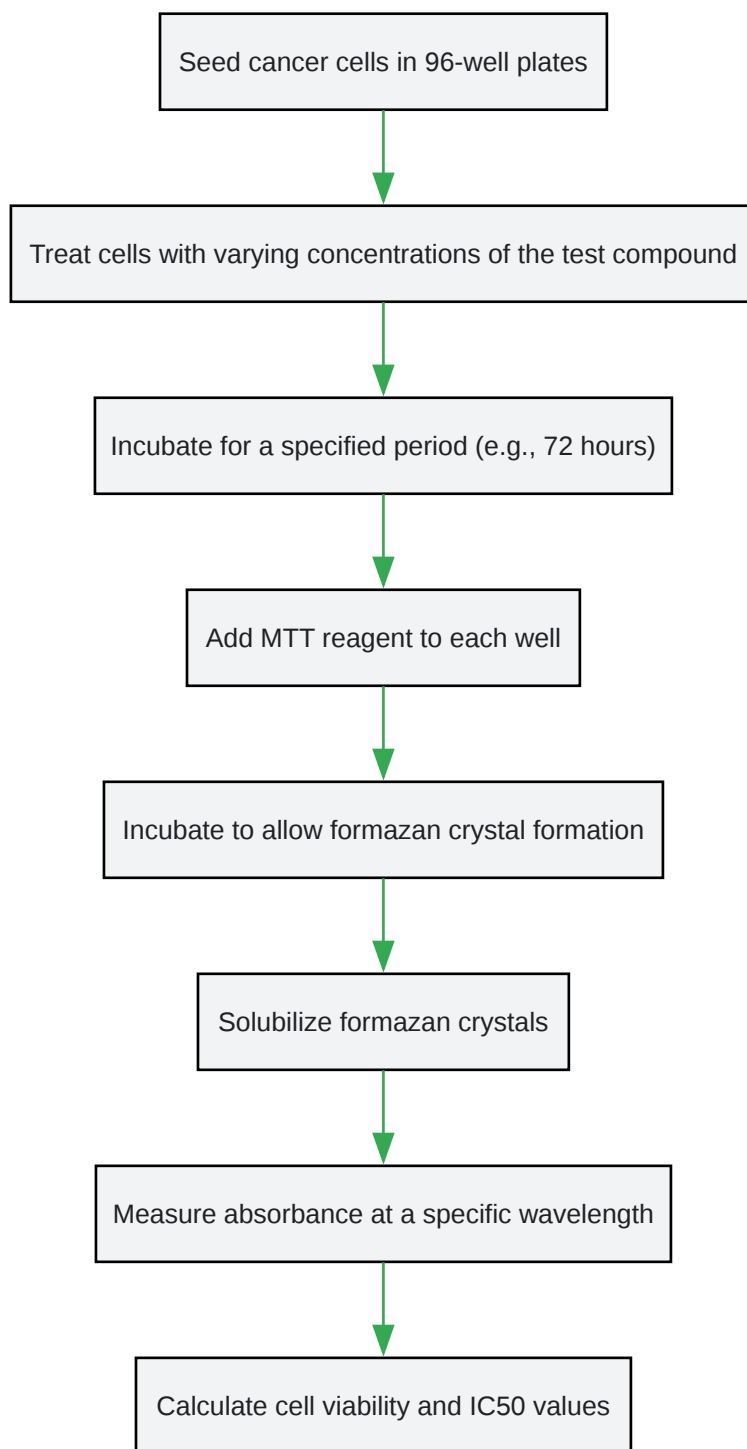
## Experimental Protocols

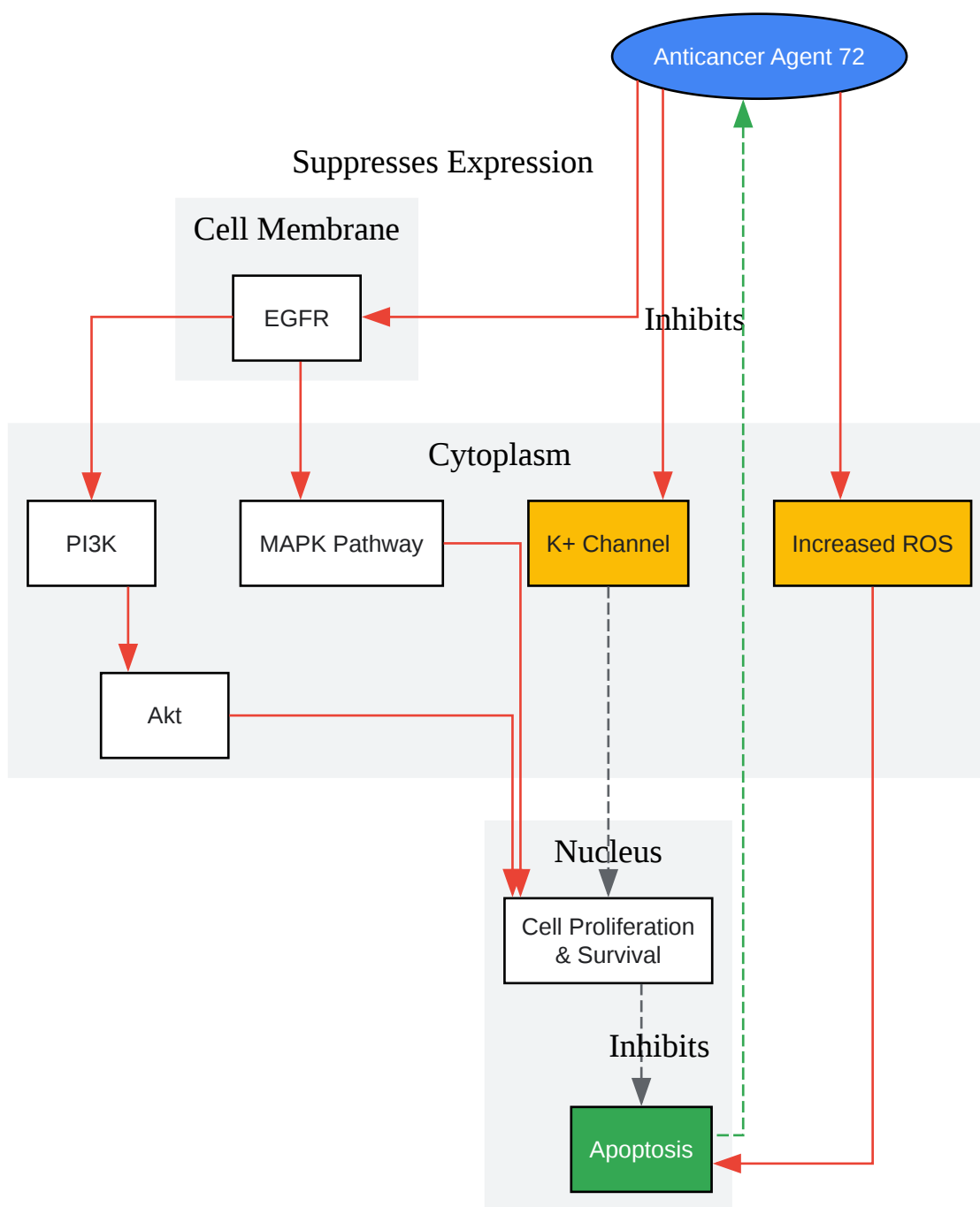
The following are detailed methodologies for the key experiments cited in the evaluation of<sup>[1][2][3]</sup> triazolo[4,5-d]pyrimidine derivatives.

## Synthesis of<sup>[1][2][3]</sup> triazolo[4,5-d]pyrimidine Derivatives

The synthesis of the core<sup>[1][2][3]</sup> triazolo[4,5-d]pyrimidine scaffold is a multi-step process. A generalized workflow is depicted below. For specific reaction conditions, reagent details, and purification methods, please refer to the primary research literature.







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